molecular formula C10H9N3O4 B13894103 Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate

Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate

Cat. No.: B13894103
M. Wt: 235.20 g/mol
InChI Key: FRYSHKXXFNHXPU-UHFFFAOYSA-N
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Description

Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate

InChI

InChI=1S/C10H9N3O4/c1-16-9(14)7-6-4-3-5-11-13(6)12-8(7)10(15)17-2/h3-5H,1-2H3

InChI Key

FRYSHKXXFNHXPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2N=C1C(=O)OC

Origin of Product

United States

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